Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate
Description
Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate (molecular formula: C₁₄H₂₃NO₅; molecular weight: 285.33 g/mol) is a piperidine derivative featuring a 2-oxo group and a tert-butoxycarbonylmethyl substituent at the 3-position. This compound is synthesized via alkylation of ethyl 2-oxopiperidine-3-carboxylate with tert-butyl bromoacetate under low-temperature lithiation conditions, achieving an 80% yield after recrystallization . Key physicochemical properties include:
- Melting point: 81–83°C
- IR peaks: 1733 cm⁻¹ (ester C=O), 1674 cm⁻¹ (ketone C=O)
- ¹H NMR (CDCl₃): δ 1.22 (t, 3H, ethyl CH₃), 1.38 (s, 9H, tert-butyl), 2.71–3.35 (m, piperidine protons) .
The compound serves as a precursor in Rh(II)-catalyzed reactions, highlighting its utility in synthetic organic chemistry .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(18)14(7-6-8-15-11(14)17)9-10(16)20-13(2,3)4/h5-9H2,1-4H3,(H,15,17) |
InChI Key |
AWVTYADQVNYNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Differences
Ring Size and Reactivity: The piperidine derivatives (target and compound) exhibit lower ring strain compared to azetidine analogs (), which may enhance stability during synthetic transformations. For example, the target compound’s 80% yield surpasses the 50% yield of its 4-oxo-piperidine analog , suggesting superior reactivity of the 2-oxo group in alkylation reactions.
Substituent Effects :
- The tert-butoxycarbonylmethyl group in the target compound enhances steric protection of reactive sites, as evidenced by its clean NMR spectra and high crystallinity . In contrast, the benzyl group in ’s azetidine introduces aromaticity, which may influence biological activity .
- The carboxylic acid substituent in ’s compound increases polarity, making it suitable for aqueous-phase reactions but less stable under acidic conditions compared to esters .
Synthetic Efficiency :
- The target compound’s synthesis avoids additives like hexamethylphosphoramide (HMPA), which is used in the 4-oxo-piperidine analog’s synthesis () and may pose toxicity concerns .
- Lower yields in azetidine syntheses (e.g., 66% in ) reflect challenges in forming smaller rings .
Research Implications
- Target Compound : Its high yield and stability make it ideal for catalytic applications and multi-step syntheses .
- Azetidine Analogs : Their strained structures and substituent diversity (e.g., benzyl, carboxylic acid) position them as candidates for drug discovery or bioactive molecule development .
- 4-Oxo-Piperidine Derivative : Despite lower yield, its structural similarity to the target compound underscores the importance of ketone positioning in modulating reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including alkylation and esterification. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to enhance nucleophilicity and stabilize intermediates .
- Controlled temperature (0–25°C) to minimize side reactions like hydrolysis of the tert-butoxy group .
- Example: Coupling of a tert-butoxyacetyl chloride derivative with a piperidine carboxylate precursor under inert conditions (argon/nitrogen) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and ester carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₂₃NO₆: 346.1504) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Short-term stability: Stable in anhydrous DMSO at 4°C for 1–2 weeks without decomposition .
- Long-term storage: -20°C under argon, with desiccant (silica gel), to prevent ester hydrolysis and tert-butyl group cleavage .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly at the piperidine ring?
- Stereoselective Strategies :
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry at the piperidine C3 position .
- Palladium-catalyzed allylic alkylation to set adjacent stereocenters, as demonstrated in related piperidine derivatives (e.g., 85% ee achieved via chiral ligands) .
Q. What mechanistic insights explain contradictory yields reported for tert-butyl deprotection steps?
- Contradiction Analysis :
- Issue : Yields for TFA-mediated tert-butyl cleavage range from 70–95% in literature .
- Resolution :
- Side Reactions : Competing hydrolysis of the oxopiperidine ring under prolonged TFA exposure .
- Mitigation : Shorter reaction times (2–4 hours) and low temperatures (0–5°C) improve selectivity .
- Alternative Deprotection : HCl in dioxane (4 M, 0°C) for milder conditions .
Q. How does the compound interact with biological targets, and what in vitro assays are suitable for preliminary screening?
- Mechanistic Hypotheses :
- The tert-butoxy and oxoethyl groups may mimic natural substrates of enzymes (e.g., serine hydrolases or metalloproteases) .
- Assay Design :
- Enzyme Inhibition : Fluorescence-based assays (e.g., quenching of tryptophan residues upon binding) .
- Cellular Uptake : LC-MS/MS quantification in HEK293 cells to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
